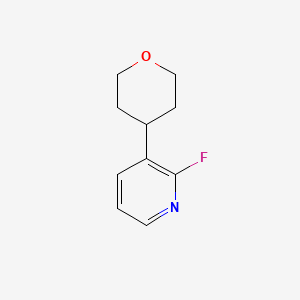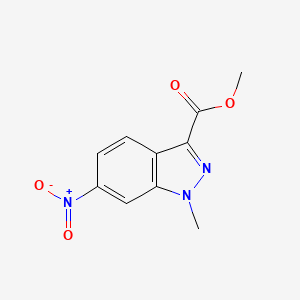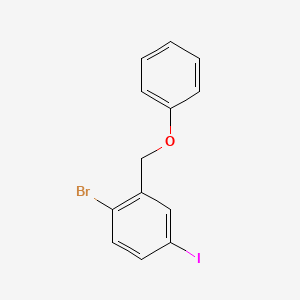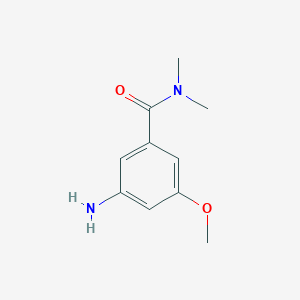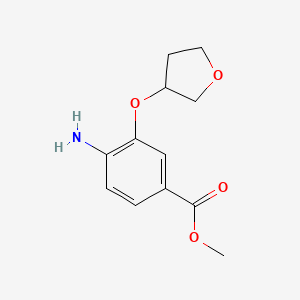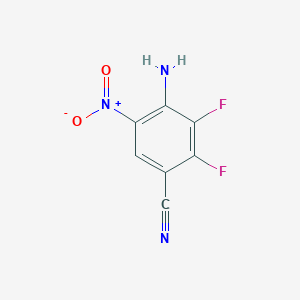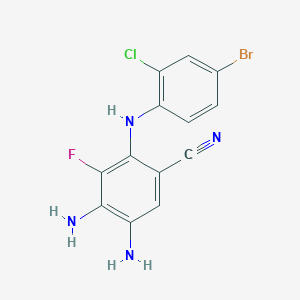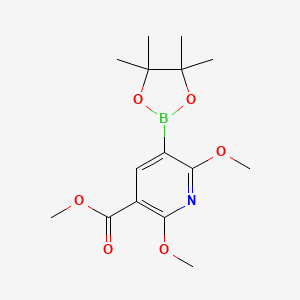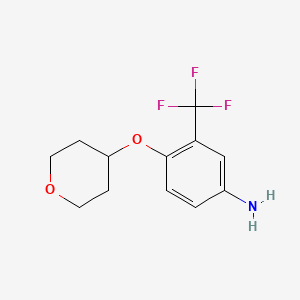
4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
The compound “4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline” is a chemical compound, but there is limited information available about it. It’s important to note that the compound’s name suggests it contains an aniline group, which is a functional group consisting of a phenyl group attached to an amino group .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its molecular structure. Anilines, for example, are often involved in reactions such as acylation, alkylation, and diazotization .Applications De Recherche Scientifique
Vibrational Analysis in NLO Materials
Research on similar molecules to 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline and its derivatives, has been conducted focusing on vibrational analysis using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This study, conducted by Revathi et al. (2017), is significant in the field of Nonlinear Optical (NLO) materials due to its insights into the structural and vibrational characteristics of these molecules.
Docking and QSAR Studies in Kinase Inhibition
Another research area involves the docking and quantitative structure–activity relationship (QSAR) studies of derivatives similar to 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline for their potential as c-Met kinase inhibitors. A study by Caballero et al. (2011) provides insights into how variations in molecular structure affect inhibitory activity against c-Met kinase, a target in cancer therapy.
Liquid Crystalline Properties
Research into liquid crystals also features derivatives of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline. In a study by Miyajima et al. (1995), derivatives exhibited stable smectic B and A phases, which are relevant for the development of materials with unique optical properties.
Synthesis of Isoxazoles and Triazines
Anilines with trifluoromethyl groups, akin to 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline, have been explored for their reactivity in synthesizing isoxazoles and triazines. Research by Strekowski et al. (1995) demonstrates this application, which is significant for the development of various pharmaceutical and agrochemical compounds.
Synthesis of Quinolinones
In the synthesis of quinolinones, related compounds to 4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline have been used. Marull et al. (2004) detail a method for synthesizing 4-trifluoromethyl-2(1H)-quinolinones, highlighting its importance in organic chemistry and potential pharmaceutical applications.
Orientations Futures
Propriétés
IUPAC Name |
4-(oxan-4-yloxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-7-8(16)1-2-11(10)18-9-3-5-17-6-4-9/h1-2,7,9H,3-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADOSNQPAVPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-yloxy)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
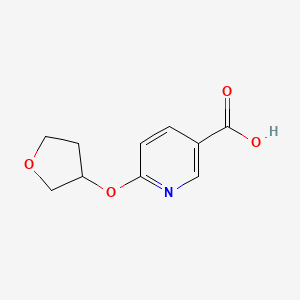
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)
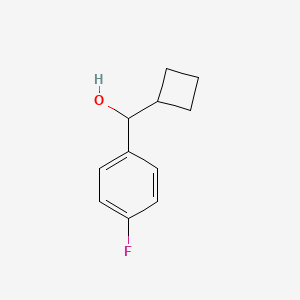
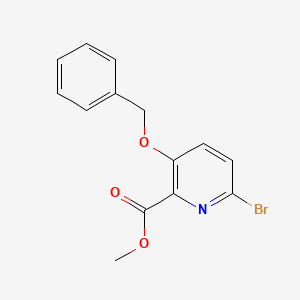
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
